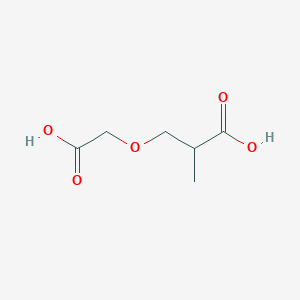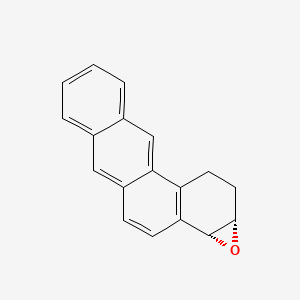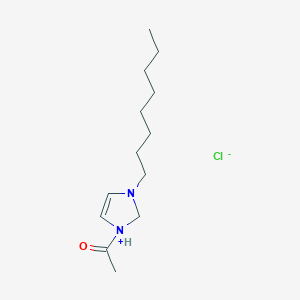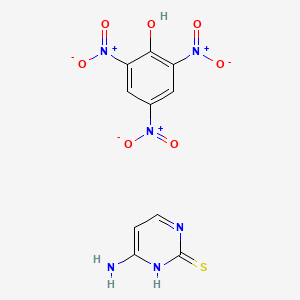
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 6-amino-1H-pyrimidine-2-thione and 2,4,6-trinitrophenol. The former is a heterocyclic compound containing a pyrimidine ring with an amino group and a thione group, while the latter, also known as picric acid, is a nitroaromatic compound with three nitro groups attached to a phenol ring. This combination of structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidine-2-thione typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol at reflux temperature, resulting in the formation of the desired pyrimidine-thione compound .
For the synthesis of 2,4,6-trinitrophenol, the nitration of phenol is performed using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the phenol ring .
Industrial Production Methods
Industrial production of 6-amino-1H-pyrimidine-2-thione follows similar synthetic routes as described above, with optimization for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
The industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to the explosive nature of the compound. Specialized equipment and protocols are employed to handle and store the compound safely .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H-pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amino groups under suitable conditions.
Substitution: The amino group in 6-amino-1H-pyrimidine-2-thione can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones from the thione group.
Reduction: Amino derivatives from the nitro groups.
Substitution: Alkylated or acylated derivatives from the amino group.
Scientific Research Applications
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-phenylpyrimidine and 2-thio-containing pyrimidines share structural similarities.
Nitroaromatic Compounds: Other nitroaromatic compounds such as 2,4-dinitrophenol and 2,6-dinitrotoluene have similar nitro group arrangements.
Uniqueness
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol is unique due to the combination of a pyrimidine-thione structure with a highly nitrated phenol ring. This dual functionality imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
64068-57-1 |
|---|---|
Molecular Formula |
C10H8N6O7S |
Molecular Weight |
356.27 g/mol |
IUPAC Name |
6-amino-1H-pyrimidine-2-thione;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H5N3S/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-2-6-4(8)7-3/h1-2,10H;1-2H,(H3,5,6,7,8) |
InChI Key |
LPXVQKMHKZCWQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


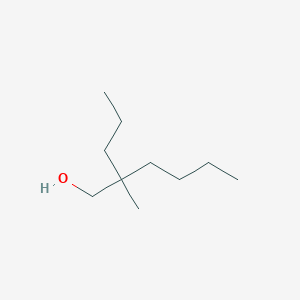
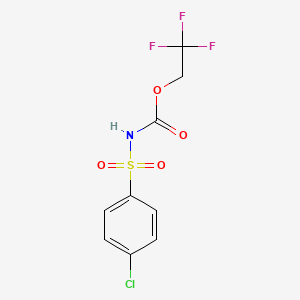
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-, trisodium salt](/img/structure/B14491760.png)
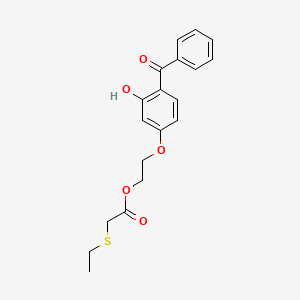
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![N-{3-[4-(Benzyloxy)phenyl]-3-hydroxy-3-phenylpropyl}benzamide](/img/structure/B14491782.png)
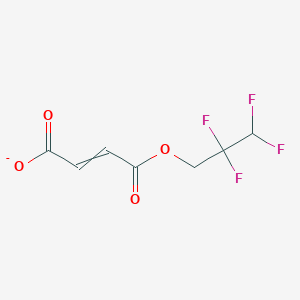
![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
